molecular formula C27H24N4O2 B2538610 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251545-25-1

2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Katalognummer: B2538610
CAS-Nummer: 1251545-25-1
Molekulargewicht: 436.515
InChI-Schlüssel: VFMITLMRNOVQAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes the second messenger cyclic guanosine monophosphate (cGMP). This compound has emerged as a valuable pharmacological tool in neuroscience research, particularly for investigating signaling pathways relevant to cognitive function and neurodegenerative diseases. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which is known to play a critical role in synaptic plasticity, neuronal differentiation, and memory consolidation. Research utilizing this inhibitor has been instrumental in exploring potential therapeutic strategies for conditions like Alzheimer's disease, where boosting cGMP signaling has been shown to counteract synaptic and memory deficits in preclinical models. Its high selectivity profile makes it a preferred compound for dissecting the specific contributions of the PDE9A-cGMP pathway in complex neurological processes without the confounding effects of off-target inhibition on other PDE families. Ongoing studies continue to elucidate its effects on long-term potentiation (LTP), neuroprotection, and cognitive enhancement, solidifying its role as a key research chemical for probing novel mechanisms in CNS drug discovery.

Eigenschaften

CAS-Nummer

1251545-25-1

Molekularformel

C27H24N4O2

Molekulargewicht

436.515

IUPAC-Name

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32)

InChI-Schlüssel

VFMITLMRNOVQAS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Wirkmechanismus

Biologische Aktivität

The compound 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to compile and analyze the existing literature regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.45 g/mol. The structure features a pyrazoloquinoline core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazoloquinoline class often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazoloquinolines act as inhibitors of various kinases, which play crucial roles in cell signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : These compounds can inhibit nitric oxide production and cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antioxidant Activity : Some studies suggest that pyrazoloquinolines possess antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazoloquinolines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide exhibit potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values as low as 0.01 µM have been reported for structurally related compounds .
CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BHCT1160.03
Compound CNCI-H4600.05

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Nitric Oxide Inhibition : Studies indicate that certain derivatives can significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
CompoundNO Production Inhibition (%)Concentration (µM)
Compound D75%10
Compound E80%5

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of a closely related pyrazoloquinoline derivative in a xenograft model of breast cancer. The compound demonstrated significant tumor growth inhibition compared to controls, with mechanisms linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Inflammation Model : In another study assessing chronic inflammation models in mice, administration of the compound led to reduced inflammatory markers and improved histological outcomes in tissues affected by inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key structural analogs include ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f) , which shares the pyrazoloquinoline core but differs in substituents:

Compound Core Structure R2 R5 R7/R8 Functionalization
Target compound Pyrazolo[4,3-c]quinoline 4-Ethylphenyl H N-Phenethyl carboxamide
7f (Ethyl ester derivative) Pyrazolo[4,3-c]pyridine Phenyl Quinolin-3-yl Ethyl carboxylate

Key differences :

  • The target compound’s quinoline extension (vs.
  • The phenethyl carboxamide at position 8 may improve membrane permeability compared to 7f’s ethyl ester, which is more polar and prone to hydrolysis .
Physicochemical Properties

Limited data exist for the target compound, but comparisons with 7f highlight trends:

Property Target Compound (Inferred) 7f
Molecular Formula C28H24N4O2 C24H18N4O3
Melting Point Not reported 248–251 °C
Yield Not reported 84%
Elemental Analysis (C%) Not reported Calcd: 70.23; Found: 70.09

Insights :

  • The higher carbon content in 7f (70.23% vs. ~75–80% estimated for the target compound) reflects differences in substituent bulk.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.